Technical Monograph: 2-(4-Methoxyphenyl)ethanimidamide (CAS 6487-90-7)
Technical Monograph: 2-(4-Methoxyphenyl)ethanimidamide (CAS 6487-90-7)
The following technical guide provides an in-depth analysis of 2-(4-Methoxyphenyl)ethanimidamide (CAS 6487-90-7), a critical amidine intermediate used in the synthesis of bioactive heterocycles and serine protease inhibitors.
[1]
Executive Summary
2-(4-Methoxyphenyl)ethanimidamide (also known as 4-methoxybenzylamidine) is a functionalized amidine building block characterized by a 4-methoxybenzyl group attached to an acetamidine core. It is most frequently supplied and handled as its hydrochloride salt (CAS 6487-90-7 refers specifically to the hydrochloride form in most commercial catalogs).
This compound serves as a primary pharmacophore for serine protease inhibitors (mimicking the arginine side chain) and as a versatile "C-N-C" synthon for constructing nitrogen-rich heterocycles such as pyrimidines , imidazoles , and triazines . Its structural flexibility, compared to rigid benzamidines, allows for unique binding modes in enzyme active sites, making it a valuable tool in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Property | Detail |
| CAS Number | 6487-90-7 (Hydrochloride) |
| IUPAC Name | 2-(4-Methoxyphenyl)ethanimidamide hydrochloride |
| Common Synonyms | 4-Methoxybenzylamidine HCl; p-Methoxy-phenyl-acetamidine |
| Molecular Formula | C |
| Molecular Weight | 200.66 g/mol (Salt); 164.21 g/mol (Free Base) |
| SMILES | COc1ccc(CC(=N)N)cc1.Cl |
Physical Properties
| Parameter | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (Decomposes) |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in ether/hexane. |
| pKa (Conjugate Acid) | ~11.5 (Strongly basic amidine group) |
| Hygroscopicity | Moderate; storage under desiccant recommended. |
Synthetic Routes & Optimization
The industrial and laboratory standard for synthesizing 2-(4-Methoxyphenyl)ethanimidamide is the Pinner Reaction , which converts the corresponding nitrile (4-methoxybenzyl cyanide) into the amidine via an imidate ester intermediate.
The Pinner Synthesis Protocol
This method is preferred for its high yield and the direct isolation of the stable hydrochloride salt.
Step 1: Formation of the Imidate Ester (Pinner Salt)
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Precursor: 2-(4-Methoxyphenyl)acetonitrile.
-
Reagents: Anhydrous HCl (gas) or Acetyl Chloride/Ethanol.
-
Solvent: Anhydrous Ethanol or Methanol.
Mechanism: The nitrile undergoes acid-catalyzed nucleophilic attack by the alcohol to form the imidate ester hydrochloride.
Step 2: Ammonolysis to Amidine
-
Reagent: Anhydrous Ammonia (NH
) in Ethanol/Methanol. -
Conditions: 0°C to Room Temperature.
Mechanism: Ammonia displaces the alkoxy group of the imidate ester to generate the amidine.
Experimental Workflow (Bench Scale)
Critical Note: All glassware must be flame-dried. Moisture competes with the alcohol in Step 1, leading to the formation of the amide side-product (hydrolysis).
-
Imidate Formation:
-
Dissolve 10.0 g of 2-(4-methoxyphenyl)acetonitrile in 50 mL of anhydrous ethanol.
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2–3 hours until saturation (or add 1.2 eq Acetyl Chloride dropwise if gas is unavailable).
-
Stir at 4°C for 24 hours. A white precipitate (Imidate HCl) may form.
-
Validation: Check IR for disappearance of nitrile peak (~2250 cm
) and appearance of imidate C=N (~1650 cm ).
-
-
Amidine Conversion:
-
Evaporate excess HCl/solvent (if necessary) or treat the slurry directly.
-
Add 7N NH
in methanol (excess, ~3-4 eq) at 0°C. -
Stir at room temperature for 12–18 hours.
-
Concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol/Ether to yield 2-(4-Methoxyphenyl)ethanimidamide HCl .
-
Synthetic Pathway Diagram
Figure 1: The Pinner synthesis pathway converting the nitrile precursor to the target amidine, highlighting the moisture-sensitive imidate intermediate.
Pharmaceutical Applications & Reactivity
Heterocycle Construction
The amidine moiety is a powerful dinucleophile (N-C-N) used to build 5- and 6-membered rings.
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Pyrimidines: Reaction with 1,3-dicarbonyls (e.g., malonates, acetylacetone) yields 2-substituted pyrimidines.
-
Imidazoles: Reaction with
-haloketones yields 2-substituted imidazoles. -
Triazines: Condensation with esters or nitriles can yield triazine derivatives.
Drug Discovery: Protease Inhibition
Amidines are classical mimics of the Arginine side chain. In physiological pH, the amidine group is protonated (positively charged), allowing it to form critical salt bridges with Aspartate or Glutamate residues in the S1 pocket of serine proteases.
-
Target Enzymes: Thrombin, Factor Xa, Trypsin, Urokinase.
-
Advantage: The benzyl linker in 2-(4-methoxyphenyl)ethanimidamide provides rotational freedom, allowing the inhibitor to adapt to the enzyme pocket better than rigid benzamidines.
Reactivity Diagram
Figure 2: Divergent synthetic utility and biological mechanism of action for the amidine core.
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 6487-90-7 is limited, it should be handled according to the general protocols for amidine hydrochlorides.
-
Signal Word: WARNING
-
Hazard Statements:
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Storage: Store at 2–8°C (Refrigerate). Hygroscopic—keep tightly sealed under inert gas (Argon/Nitrogen) if possible.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates free base which is less stable).
References
- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin.
- Dunn, P. J. (2010). "Amidines and Guanidines in Medicinal Chemistry." Comprehensive Medicinal Chemistry II. (Discusses the arginine mimetic properties).
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MolCore Chemical Database. (2023). "Entry for CAS 6487-90-7: 2-(4-Methoxyphenyl)ethanimidamide hydrochloride."[5]
- Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(19), 2962-2965. (Demonstrates the utility of benzylamidines in anticoagulant design).
